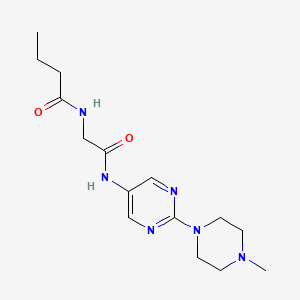

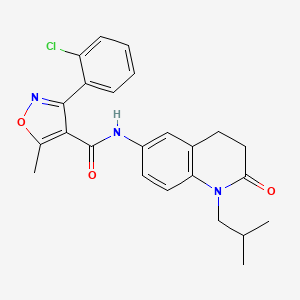

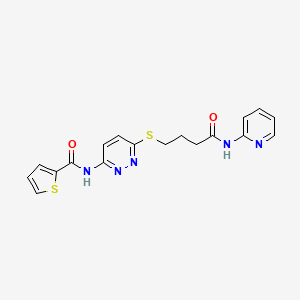

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound belongs to a broader class of molecules that exhibit a range of biological and chemical properties, making them subjects of interest in medicinal chemistry and materials science. Pyridazine derivatives, in particular, are known for their diverse pharmacological activities and their use in various chemical reactions due to their unique structural features.

Synthesis Analysis

Synthesis of pyridazine derivatives, including those related to the specified compound, often involves multistep chemical reactions. A common approach includes the one-pot synthesis or stepwise reactions that involve the formation of the pyridazine core followed by functionalization at specific positions on the ring. For example, compounds with similar structures have been synthesized through reactions involving acetylenes and tetrazines in the presence of catalysts under microwave-assisted conditions, showcasing the versatility of synthetic methods (Hoogenboom, Moore, & Schubert, 2006).

Applications De Recherche Scientifique

Gastric Antisecretory and Cytoprotective Properties

Studies have explored the gastric antisecretory and cytoprotective properties of compounds similar to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine. Such compounds have been considered for use as antiulcer agents due to their pharmacologic profiles. Research into the structure-activity relationships and pharmacodynamics of these compounds reveals their potential in treating gastric conditions (Kaminski et al., 1987).

Analgesic and Antiparkinsonian Activities

Derivatives of pyridine, similar to the compound , have been investigated for their analgesic and antiparkinsonian activities. These studies highlight the potential of these compounds in treating pain and Parkinson's disease, comparable to certain established drugs (Amr, Maigali, & Abdulla, 2008).

Antibacterial and Antifungal Properties

Research has also delved into the antibacterial and antifungal properties of pyridazine derivatives. These studies indicate the effectiveness of such compounds against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Kandile & Zaky, 2015).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines, which are structurally similar to the compound of interest, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds show promise in inhibiting Dipeptidyl peptidase-4, a key mechanism in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Herbicidal Activities

In the realm of agriculture, certain pyridazine derivatives have demonstrated herbicidal activities. These compounds have been effective in inhibiting plant growth, indicating their potential use in developing new herbicides (Xu et al., 2008).

Anti-Inflammatory and Analgesic Properties

Aromatic sulfonamide derivatives, structurally related to this compound, have been studied for their anti-inflammatory and analgesic properties. These compounds have shown potential in treating inflammation and pain (Abbas et al., 2016).

Propriétés

IUPAC Name |

3-(4-methylphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-15-5-7-16(8-6-15)17-9-10-18(20-19-17)22-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZFHAWERFDQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)

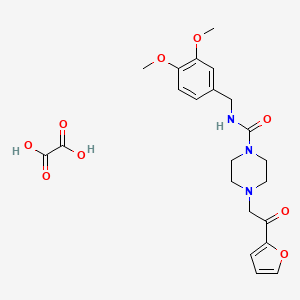

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)

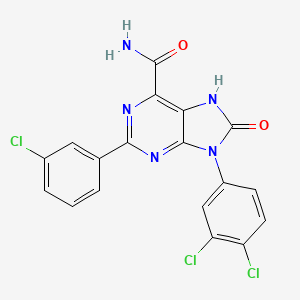

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)

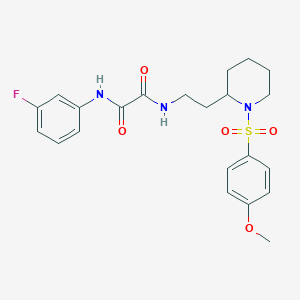

![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)